molecular formula C11H9FN2 B582556 5-(3-Fluorophenyl)pyridin-3-amine CAS No. 1214384-10-7

5-(3-Fluorophenyl)pyridin-3-amine

Cat. No. B582556
M. Wt: 188.205
InChI Key: WYOPIWDOHILQSM-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)pyridin-3-amine is a chemical compound with the molecular formula C11H9FN2 . It has a molecular weight of 188.2 g/mol . The compound is solid in physical form and is stored in a dark place at room temperature .


Molecular Structure Analysis

The InChI code for 5-(3-Fluorophenyl)pyridin-3-amine is 1S/C11H9FN2/c12-10-3-1-2-8(4-10)9-5-11(13)7-14-6-9/h1-7H,13H2 . Its InChI key is WYOPIWDOHILQSM-UHFFFAOYSA-N . The Canonical SMILES representation is C1=CC(=CC(=C1)F)C2=CC(=CN=C2)N .


Physical And Chemical Properties Analysis

5-(3-Fluorophenyl)pyridin-3-amine has a molecular weight of 188.20 g/mol . It has a XLogP3-AA value of 1.9, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and three hydrogen bond acceptors . The topological polar surface area is 38.9 Ų . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 188.07497646 g/mol .

Scientific Research Applications

Anticancer Activity

A study involved synthesizing novel amine derivatives of a related compound, demonstrating in vitro anticancer activity against human cancer cell lines, such as HeLa, Caco-2, and HepG2. The derivatives showed high cytotoxicity, suggesting their potential as anticancer agents (A. Vinayak, M. Sudha, & Kumar S. Lalita, 2017).

Kinase Inhibition for Cancer Therapy

Research on pyrazole derivatives, closely related to 5-(3-Fluorophenyl)pyridin-3-amine, indicated that a switch in regioisomerism leads to the loss of p38α MAP kinase inhibition but gains activity against significant cancer kinases. This finding highlights the compound's potential in developing novel anticancer therapies (Bassam Abu Thaher et al., 2012).

Antimicrobial Activities

Another study synthesized new 1,2,4-triazoles from isonicotinic acid hydrazide, leading to compounds with notable antimicrobial activity. These findings indicate the relevance of pyridin-3-amine derivatives in developing new antimicrobial agents (Hacer Bayrak et al., 2009).

Fluorescent pH Sensors

Triphenylamine derivatives functionalized with fluorophenyl groups, closely related in structure to 5-(3-Fluorophenyl)pyridin-3-amine, have been investigated for their photophysical properties, indicating their potential use as fluorescent pH sensors. The pH-dependent absorptions and emissions of these compounds suggest their applicability in various sensing technologies (Binbin Hu et al., 2013).

Synthetic Methodology and Chemical Properties

A study on the synthesis of 5-(4-Fluorophenyl)-3-(Chloromethyl) Pyridine, a compound structurally related to 5-(3-Fluorophenyl)pyridin-3-amine, detailed a methodology that suppresses side reactions, simplifies the reaction process, and improves yield and purity. This research is significant for industrialized production and highlights the compound's role in synthetic chemistry (Li Pei-w, 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, H312, and H332 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

properties

IUPAC Name

5-(3-fluorophenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c12-10-3-1-2-8(4-10)9-5-11(13)7-14-6-9/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOPIWDOHILQSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673329
Record name 5-(3-Fluorophenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Fluorophenyl)pyridin-3-amine

CAS RN

1214384-10-7
Record name 5-(3-Fluorophenyl)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214384-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Fluorophenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a microwave vial was added 3-amino-5-bromopyridine (LII) (0.400 g, 2.31 mmol), 3-fluorophenyl boronic acid (XLIX) (0.356 g, 2.54 mmol), tetrakis(triphenylphosphine)palladium(0) (0.133 g, 0.116 mmol), potassium phosphate (0.736 g, 3.47 mmol), water (1 mL), and DMF (5 mL). The reaction vial was capped, purged with argon and heated under microwave irradiation for 1 h at 180° C. The solution was filtered through a pad of Celite and concentrated under vacuum. The residue was purified by column chromatography (4:6 EtOAc:hexanes→7:3 EtOAc:hexanes) to afford the 5-(3-fluorophenyl)pyridin-3-amine (LIII) (0.360 g, 1.92 mmol, 83% yield) as a yellow-white solid. ESIMS found for C11H9FN2 m/z 189.1 (M+H).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.356 g
Type
reactant
Reaction Step One
Quantity
0.736 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.133 g
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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